molecular formula C14H14F3N5O B11062202 2H-1,2,3,4-Tetrazole, 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-

2H-1,2,3,4-Tetrazole, 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-

Cat. No.: B11062202
M. Wt: 325.29 g/mol
InChI Key: XHFDGZILDDELSM-UHFFFAOYSA-N
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Description

1-(1-Pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone is a complex organic compound characterized by the presence of a pyrrolidinyl group, a trifluoromethylphenyl group, and a tetraazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone typically involves multi-step organic reactions. One common approach is the annulation of pyridinium ylides with trifluoroacetyl diazoester . This method is advantageous as it does not require heavy metal catalysts and is compatible with various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(1-pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-(1-Pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone is unique due to its combination of a pyrrolidinyl group, a trifluoromethylphenyl group, and a tetraazolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14F3N5O

Molecular Weight

325.29 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]ethanone

InChI

InChI=1S/C14H14F3N5O/c15-14(16,17)11-5-3-10(4-6-11)13-18-20-22(19-13)9-12(23)21-7-1-2-8-21/h3-6H,1-2,7-9H2

InChI Key

XHFDGZILDDELSM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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